molecular formula C11H14ClN B13062518 (R)-2-(2-Chloro-4-methylphenyl)pyrrolidine

(R)-2-(2-Chloro-4-methylphenyl)pyrrolidine

Cat. No.: B13062518
M. Wt: 195.69 g/mol
InChI Key: ZEXATYQBBHHZEA-LLVKDONJSA-N
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Description

(R)-2-(2-Chloro-4-methylphenyl)pyrrolidine (CAS 1270421-64-1) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate, particularly in the development of active pharmaceutical ingredients (APIs) that target the central nervous system (CNS) . The pyrrolidine ring is a privileged scaffold in drug discovery, and its saturated nature provides a three-dimensional, sp3-hybridized structure that enhances stereochemical diversity and helps improve physicochemical properties of drug candidates, such as aqueous solubility . The specific chiral (R)-configuration of this compound is critical for generating enantiomerically pure substances, which is a fundamental strategy for optimizing the efficacy and reducing the off-target side effects of therapeutic agents . This compound is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(2R)-2-(2-chloro-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1

InChI Key

ZEXATYQBBHHZEA-LLVKDONJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H]2CCCN2)Cl

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCN2)Cl

Origin of Product

United States

Synthetic Methodologies for R 2 2 Chloro 4 Methylphenyl Pyrrolidine and Analogous Chiral Pyrrolidine Systems

Stereoselective Synthesis Strategies for Pyrrolidine (B122466) Ring Formation

The formation of the chiral pyrrolidine ring with precise control over its stereochemistry is paramount. Modern synthetic chemistry offers several powerful approaches, including asymmetric catalysis, the use of chiral auxiliaries, enantioselective cycloadditions, and stereoselective reductions.

Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. benthamdirect.com This approach is highly valued for its atom economy and catalytic nature.

Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. benthamdirect.comnih.gov The pyrrolidine scaffold itself is a "privileged motif" in organocatalysis, with proline and its derivatives being among the most successful catalysts. beilstein-journals.org These catalysts typically operate via enamine or iminium ion intermediates to achieve high levels of stereocontrol.

Proline, considered one of the simplest and most effective organocatalysts, has been successfully used in numerous asymmetric transformations since the early 2000s. nih.govnih.gov A significant breakthrough was the development of diarylprolinol silyl ethers, which are highly efficient for various transformations, including the conjugate addition of aldehydes to nitroolefins, a key reaction for building functionalized pyrrolidine precursors. nih.govbeilstein-journals.org The mechanism involves the formation of a chiral enamine between the aldehyde and the pyrrolidine-based catalyst, which then reacts with the nitroolefin in a stereocontrolled manner. The resulting γ-nitroaldehyde can be subsequently cyclized to form the pyrrolidine ring.

Newer generations of pyrrolidine-based organocatalysts have been developed from the "chiral pool," using starting materials like (R)-glyceraldehyde to create sterically demanding environments that enhance stereoselectivity. beilstein-journals.org For instance, novel pyrrolidines bearing a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and proven effective in Michael additions, achieving enantioselectivities up to 85% ee. beilstein-journals.org

CatalystDipolarophileSolventYield (%)dr (endo:exo)ee (%)
(Sa)-Binap (13)NitroalkeneCH2Cl21085:1510
(Sa)-Monophos (14)NitroalkeneCH2Cl2<5--
(Sa,R,R)-15NitroalkeneCH2Cl27788:1294
(Sa)-Segphos (16a)NitroalkeneCH2Cl2<5--

Table 1. Effect of different phosphine ligands in combination with silver perchlorate on the enantioselective 1,3-dipolar cycloaddition to form a pyrrolidine derivative. Data adapted from reference mdpi.com.

Transition-metal catalysis offers a versatile and powerful platform for constructing complex molecular architectures, including chiral pyrrolidines. acs.org These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds through various mechanisms.

One elegant strategy is the rhodium(II)-catalyzed C–H insertion, which allows for the direct functionalization of a pyrrolidine moiety. This method can be used to create C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org Another powerful approach is the iridium-catalyzed branched-selective allylic substitution. This reaction, using ammonia as the nucleophile, can generate precursors to 2,5-disubstituted pyrrolidines. A key advantage is that both enantiomers of the required chiral iridacycle catalyst are readily available, allowing access to either enantiomer of the final product. acs.org

Palladium-catalyzed reactions, such as the enantioselective arylation of N-Boc-pyrrolidine, also provide a route to substituted pyrrolidines. To maintain stereochemical integrity, a lithiated pyrrolidine intermediate can be transmetalated with zinc chloride, forming a configurationally stable organozinc reagent that then participates in the palladium-catalyzed cross-coupling. acs.org More recently, iridium-catalyzed reductive generation of azomethine ylides from amides has been developed, which then undergo [3+2] dipolar cycloaddition reactions to yield functionalized pyrrolidines under mild conditions. unife.it

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. This is a classic and reliable strategy for asymmetric synthesis.

Oxazolidinones, often called Evans auxiliaries, are widely used for this purpose. wikipedia.org An N-acylated oxazolidinone can undergo highly diastereoselective alkylation or aldol (B89426) reactions at the α-position. The resulting product can then be elaborated into a pyrrolidine precursor. The stereochemical outcome is controlled by the chiral environment created by the substituents on the oxazolidinone ring, which effectively shield one face of the enolate intermediate.

Another prominent class of auxiliaries includes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These are used to form chiral hydrazones with aldehydes or ketones. Subsequent α-alkylation of the metallated hydrazone proceeds with high diastereoselectivity. Reductive cleavage of the N-N bond then reveals the chiral product and regenerates the auxiliary. This methodology can be applied to create acyclic precursors with the correct stereochemistry for subsequent cyclization into the pyrrolidine ring.

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is one of the most powerful and convergent methods for synthesizing the pyrrolidine ring, as it can generate multiple stereocenters in a single step. acs.orgnih.gov The development of catalytic and enantioselective versions of this reaction has been a major focus of research. rsc.org

In these reactions, a chiral metal-ligand complex is typically used to control the facial selectivity of the cycloaddition. acs.org A variety of metal catalysts, including those based on copper(I), silver(I), and other transition metals, have been successfully employed. mdpi.comnih.gov The choice of the chiral ligand is critical for achieving high enantioselectivity. For example, the combination of a silver salt with a chiral phosphoramidite ligand has been shown to effectively catalyze the reaction between imino esters and nitroalkenes to produce highly functionalized pyrrolidines with excellent yield and enantioselectivity (up to 99% ee). mdpi.com

This strategy is highly versatile, allowing for the synthesis of a wide range of substituted pyrrolidines by varying the azomethine ylide precursor and the dipolarophile. rsc.org The reaction can be applied to construct complex polycyclic and spirocyclic systems, making it a valuable tool in biology-oriented synthesis. nih.govacs.org

EntryR Group of ImineYield (%)dr (endo:exo)ee (%) of endo
14-MeO-C6H47788:1294
24-Me-C6H48588:1296
3Ph8689:1199
44-F-C6H48089:1198
54-Cl-C6H47590:1098
62-Naphthyl8189:1196

Table 2. Scope of the enantioselective 1,3-dipolar cycloaddition using various aromatic imino esters. Data derived from reference mdpi.com.

The catalytic hydrogenation of substituted pyrroles or their partially reduced congeners (dihydropyrroles) provides a direct route to the corresponding pyrrolidines. nih.gov This approach can be highly diastereoselective, affording functionalized pyrrolidines with up to four new stereocenters. figshare.com

The stereochemical outcome of the reduction is often directed by a pre-existing stereocenter on a substituent attached to the pyrrole ring. The hydrogenation is believed to occur in a stepwise manner. An initial reduction of a C=X bond (e.g., a ketone or imine) on a side chain creates a stereocenter that then directs the subsequent hydrogenation of the aromatic pyrrole ring from the less hindered face, leading to a high degree of diastereoselectivity. nih.govresearchgate.net This substrate-controlled approach is a powerful tool for synthesizing complex, highly substituted pyrrolidine derivatives. While direct asymmetric hydrogenation of the pyrrole ring is more challenging, methods are being developed to achieve this transformation.

Bio-Catalyzed and Chemoenzymatic Syntheses

The quest for greener and more efficient synthetic methods has propelled the exploration of biocatalysis and chemoenzymatic strategies for the production of enantiomerically pure compounds. While specific enzymatic routes to (R)-2-(2-Chloro-4-methylphenyl)pyrrolidine are not extensively documented in publicly available literature, the broader field of chiral amine synthesis offers valuable insights into potential biocatalytic approaches.

One prominent biocatalytic method for the asymmetric synthesis of chiral amines is the use of transaminases. These enzymes can catalyze the stereoselective amination of a corresponding ketone precursor, 4-(2-chloro-4-methylphenyl)-4-oxobutanal, to introduce the chiral amine functionality. This approach, starting from commercially available ω-chloroketones, has been successfully applied to the synthesis of various 2-arylpyrrolidines with excellent enantioselectivity (up to >99.5% ee) acs.org. The process typically involves a transaminase-triggered cyclization, offering a direct route to the chiral pyrrolidine ring.

Furthermore, chemoenzymatic strategies often combine the selectivity of enzymes with the efficiency of chemical transformations. For instance, a kinetic resolution of a racemic mixture of 2-(2-chloro-4-methylphenyl)pyrrolidine could be achieved using a lipase to selectively acylate one enantiomer, allowing for the separation of the desired (R)-enantiomer. Such chemoenzymatic approaches have been effectively used in the synthesis of various chiral intermediates nih.gov.

Table 1: Biocatalytic Approaches for Chiral Pyrrolidine Synthesis

Enzyme Class Precursor Type Key Transformation Potential Application to Target Compound
Transaminases ω-Haloketones Asymmetric amination and cyclization Synthesis from 4-(2-chloro-4-methylphenyl)-4-oxobutanal
Lipases Racemic pyrrolidines Kinetic resolution via acylation Separation of (R)-enantiomer from a racemic mixture

Functionalization and Derivatization Routes of the this compound Skeleton

The versatility of the this compound scaffold lies in its potential for further modification at various positions, enabling the synthesis of a diverse range of derivatives for specific applications.

Regioselective Functionalization of the Pyrrolidine Nitrogen and Carbon Atoms

The secondary amine of the pyrrolidine ring is a prime site for functionalization. N-alkylation , N-arylation , and N-acylation reactions can be readily performed to introduce a wide array of substituents. These modifications are crucial for modulating the steric and electronic properties of the molecule, particularly in the context of designing ligands and organocatalysts. For instance, the introduction of bulky groups on the nitrogen can influence the stereochemical outcome of catalyzed reactions.

Functionalization of the carbon atoms of the pyrrolidine ring, particularly at the C5 position, offers another avenue for structural diversification. Redox-triggered α-C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents at the C5 position of 2-substituted pyrrolidines researchgate.net. This method allows for the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines, which are valuable building blocks.

Aryl Ring Functionalization and Introduction of Diverse Substitution Patterns

The 2-chloro-4-methylphenyl group offers multiple sites for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the molecule. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings wikipedia.orgorganic-chemistry.orguwindsor.caharvard.eduunblog.fr. In the context of 2-arylpyrrolidines, the pyrrolidine ring itself can act as a directing group, facilitating lithiation at the ortho-position of the phenyl ring. Subsequent quenching with various electrophiles can introduce a range of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, provide another versatile set of tools for modifying the aryl ring harvard.edu. These reactions can be used to introduce new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with diverse substitution patterns.

Derivatization for Ligand and Organocatalyst Development

Chiral pyrrolidines are privileged scaffolds in the design of ligands for asymmetric catalysis and organocatalysts unibo.it. The this compound core can be derivatized to create a variety of chiral ligands.

For instance, functionalization of the pyrrolidine nitrogen with phosphine-containing moieties can lead to the formation of chiral phosphine ligands researchgate.netnih.govresearchgate.nettcichemicals.comrsc.org. These ligands are widely used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling. Similarly, the synthesis of chiral bis(oxazoline) (BOX) ligands can be envisioned by linking two pyrrolidine units through a suitable spacer nih.govnih.govresearchgate.netbeilstein-journals.org. BOX ligands are highly effective in a variety of Lewis acid-catalyzed asymmetric transformations.

The pyrrolidine nitrogen can also be incorporated into more complex structures to create bifunctional organocatalysts. For example, derivatization with amino-pyridine moieties can lead to catalysts capable of promoting a range of asymmetric reactions nih.gov.

Table 2: Examples of Ligand and Organocatalyst Scaffolds Derived from Chiral Pyrrolidines

Ligand/Organocatalyst Type Key Structural Feature Potential Application
Chiral Phosphine Ligands P-containing substituent on the nitrogen Asymmetric hydrogenation, cross-coupling
Chiral Bis(oxazoline) Ligands Two pyrrolidine rings linked by a spacer Lewis acid-catalyzed reactions

Construction of Pyrrolidine-Fused Polycyclic Systems

The pyrrolidine ring of this compound can serve as a building block for the construction of more complex, fused polycyclic systems. Intramolecular cyclization reactions are a powerful strategy for achieving this transformation.

One such approach is the intramolecular Heck reaction , where a tethered alkene on the pyrrolidine nitrogen or another position can undergo a palladium-catalyzed cyclization with an aryl halide, such as the chloro-substituted phenyl ring of the starting material wikipedia.orgresearchgate.netchim.itprinceton.edu. This reaction can lead to the formation of novel bridged or fused heterocyclic systems.

Domino reactions, where a series of transformations occur in a single pot, have also been employed to synthesize complex polycyclic structures from 2-arylpyrrolidines. For example, a domino reaction involving oxidative dehydrogenation, cyclization, and dehydrogenative aromatization has been used to synthesize pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes nih.gov.

Synthesis from Chiral Precursors and Acyclic Starting Materials

The synthesis of enantiomerically pure this compound can be achieved through various strategies, including the use of chiral precursors from the "chiral pool" or the asymmetric cyclization of acyclic starting materials.

The "chiral pool" refers to readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules youtube.comuvic.caresearchgate.net. Amino acids, such as L-proline, and carbohydrates are common examples. While a direct synthesis from a simple chiral pool starting material might be complex, derivatives of these natural products can serve as valuable chiral auxiliaries or building blocks. For example, a chiral auxiliary derived from a natural product could be used to direct the stereoselective synthesis of the pyrrolidine ring from an acyclic precursor.

The asymmetric synthesis of 2-substituted pyrrolidines from acyclic precursors is a well-established field rsc.orgnih.govwhiterose.ac.uk. One common approach involves the diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. This method has been shown to be general and efficient for the preparation of a variety of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields and diastereoselectivities rsc.org. Another strategy involves the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates, providing a route to 2-arylpyrrolidines from acyclic components nih.govorganic-chemistry.org.

Table 3: Synthetic Strategies from Acyclic Precursors

Method Key Reagents Key Transformation Stereocontrol
Diastereoselective Grignard Addition Chiral N-tert-butanesulfinyl imine, Grignard reagent Addition and subsequent cyclization Chiral auxiliary
Copper-Catalyzed Carboamination Vinylarene, potassium N-carbamoyl-β-aminoethyltrifluoroborate, copper catalyst Intermolecular [3+2] cycloaddition Racemic or requires chiral ligand

Utilization of L-Proline and its Derivatives as Chiral Building Blocks

The most common and well-established method for synthesizing chiral pyrrolidine-containing drugs involves using a pre-existing, optically pure pyrrolidine fragment, typically derived from the chiral pool. mdpi.comnih.govmdpi.com L-proline and its derivatives, such as 4-hydroxyproline, serve as versatile and readily available starting materials for this purpose. nih.govmdpi.com This "chiral building block" approach ensures the production of optically pure compounds with good yields by functionalizing the existing stereocenter. mdpi.com

A frequent strategy begins with the reduction of L-proline to (S)-prolinol. nih.gov This transformation is commonly achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). nih.gov The resulting (S)-prolinol, with its preserved chirality, can then undergo further reactions. For instance, acyl substitution between (S)-prolinol and a suitable benzoyl chloride derivative can furnish an amide intermediate. nih.gov Subsequent oxidation of the hydroxymethyl group to an aldehyde provides a key precursor for further cyclization or modification reactions. nih.gov

Derivatives of L-proline are also employed in the synthesis of more complex structures. For example, N-protected proline can be alkylated and subsequently transformed into various drug precursors. nih.gov This methodology has been successfully applied to the synthesis of a wide range of pharmaceutical compounds, highlighting the robustness of using proline as a chiral scaffold. nih.govmdpi.comnih.gov While these methods are powerful for generating a diverse array of substituted pyrrolidines, the synthesis of 2-arylpyrrolidines often requires multi-step sequences to introduce the aryl group.

Stereocontrolled Cyclization of Acyclic Precursors

A notable example is the biocatalytic asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.gov This method utilizes transaminases (ATAs) to catalyze the asymmetric amination of a ketone, which is then followed by a spontaneous intramolecular cyclization to form the pyrrolidine ring. nih.gov By selecting the appropriate transaminase, either the (R) or (S) enantiomer of the target pyrrolidine can be produced with high enantiomeric excess. nih.gov For the synthesis of various (R)-2-arylpyrrolidines, the transaminase ATA-256 has been shown to be particularly effective. nih.gov

The reaction proceeds by the enzymatic conversion of an ω-chloro-acetophenone derivative into a chiral ω-chloroamine. This intermediate, without being isolated, undergoes spontaneous intramolecular nucleophilic substitution to yield the final 2-arylpyrrolidine. This chemoenzymatic cascade provides an efficient route to enantiopure products. nih.gov

Table 1: Biocatalytic Synthesis of (R)-2-Arylpyrrolidines using Transaminase ATA-256 nih.gov
Aryl SubstituentProductYield (%)Enantiomeric Excess (ee, %)
4-Chlorophenyl(R)-2-(4-Chlorophenyl)pyrrolidine84 (isolated)>99.5
4-Fluorophenyl(R)-2-(4-Fluorophenyl)pyrrolidine48>99.5
4-Bromophenyl(R)-2-(4-Bromophenyl)pyrrolidine64>99.5
4-Methylphenyl(R)-2-(p-tolyl)pyrrolidine48>99.5
3-Chlorophenyl(R)-2-(3-Chlorophenyl)pyrrolidine63>99.5

Other stereocontrolled cyclization methods include intramolecular radical amination and various cascade reactions that can form fused pyrrolidine systems with high diastereoselectivity. nih.govresearchgate.net These strategies offer powerful tools for constructing complex molecular architectures centered on the pyrrolidine core.

Multicomponent Reactions for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for generating molecular diversity. researchgate.netnih.gov MCRs are advantageous due to their operational simplicity, reduction of waste, and ability to rapidly construct complex molecules from simple precursors. researchgate.net

Several MCRs are employed for the synthesis of heterocyclic compounds, including pyrrolidines. mdpi.com For instance, the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a classic MCR for constructing the pyrrolidine ring. researchgate.net Azomethine ylides, often generated in situ from the condensation of an α-amino acid ester and an aldehyde, can react with various alkenes to produce highly substituted pyrrolidines. researchgate.net The stereochemical outcome of these reactions can often be controlled, leading to diastereoselective syntheses of polycyclic pyrrolidine derivatives. researchgate.net

Other notable MCRs that can be adapted for pyrrolidine synthesis or the synthesis of precursors include:

The Ugi Reaction: A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov

The Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov

The Asinger Reaction: A versatile reaction for producing 3-thiazolines, which can serve as precursors for other heterocyclic systems. nih.gov

While MCRs provide a powerful platform for accessing diverse pyrrolidine scaffolds, achieving high enantioselectivity often requires the use of chiral catalysts or auxiliaries. nih.gov The development of asymmetric MCRs is an active area of research aimed at the efficient, one-pot synthesis of enantiomerically pure heterocyclic compounds. mdpi.com

Role and Applications of R 2 2 Chloro 4 Methylphenyl Pyrrolidine As a Chiral Building Block and Scaffold in Synthetic Chemistry

Catalytic Applications in Asymmetric Synthesis

The pyrrolidine (B122466) moiety is a cornerstone of modern organocatalysis and is frequently used in the development of chiral ligands for metal-catalyzed reactions.

Development of Pyrrolidine-Based OrganocatalystsThe secondary amine of the pyrrolidine ring is a key functional group for aminocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. Chiral 2-substituted pyrrolidines are a privileged structural motif in a vast number of organocatalysts. By modifying the nitrogen atom of (R)-2-(2-Chloro-4-methylphenyl)pyrrolidine with various functional groups (e.g., silyl ethers, amides, or additional steric bulk), it could theoretically be converted into a catalyst for a range of asymmetric transformations, such as:

Michael additions

Aldol (B89426) reactions

Mannich reactions

Diels-Alder reactions

The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the substituent at the C2 position of the pyrrolidine ring, which shields one face of the reactive intermediate. However, no specific organocatalysts derived from this compound have been reported.

Chiral Ligands in Asymmetric Metal-Catalyzed TransformationsThe nitrogen atom of the pyrrolidine ring can also serve as a coordinating atom for transition metals. Functionalization of the pyrrolidine, for example, by introducing phosphine groups, oxazolines, or other coordinating moieties, could yield bidentate or polydentate chiral ligands. These ligands are instrumental in creating a chiral environment around a metal center, enabling enantioselective catalysis for reactions like:

Asymmetric hydrogenation

Heck reactions

Allylic alkylations

Cycloadditions

The rigid backbone of the pyrrolidine ring helps to effectively transfer chiral information from the ligand to the substrate. Despite this potential, there are no published examples of chiral ligands synthesized from this compound for use in metal-catalyzed transformations.

Construction of Complex Molecular Architectures for Research Purposes

The pyrrolidine ring is a core component of numerous natural products and pharmaceutically active compounds. Chiral 2-arylpyrrolidines can serve as key intermediates in the synthesis of complex molecular targets.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The chiral scaffold of this compound serves as a valuable starting point for the design and synthesis of novel derivatives in the field of chemical biology. By systematically modifying its structure, researchers can explore the structure-activity relationships (SAR) of the resulting compounds, elucidating key molecular interactions that govern their biological activity. This process is instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The pyrrolidine ring, with its inherent stereochemistry and conformational flexibility, provides a three-dimensional framework that can be strategically functionalized to probe interactions with biological targets.

A notable example of utilizing a similar chiral 2-arylpyrrolidine scaffold in SAR studies is the development of potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitors. In this research, the (R)-2-phenylpyrrolidine moiety was identified as a crucial component for achieving high affinity and selectivity. Structure-guided design led to the synthesis of a series of imidazopyridazine derivatives incorporating this scaffold. The (R)-configuration of the 2-phenylpyrrolidine was found to be optimal for fitting into a hydrophobic pocket of the TRK kinase domain.

The synthesis of these derivatives typically begins with the core this compound building block. Standard organic chemistry transformations are then employed to introduce the desired modifications. For example, N-alkylation or N-acylation reactions can be used to functionalize the pyrrolidine nitrogen. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce a variety of substituents onto the phenyl ring, allowing for a systematic exploration of the effects of different electronic and steric properties.

The biological activity of the synthesized derivatives is then evaluated through a battery of in vitro and in vivo assays. The data generated from these assays are crucial for establishing a robust SAR. By comparing the activity of closely related analogs, researchers can deduce the positive and negative contributions of specific structural modifications. For instance, the introduction of a halogen atom at a particular position on the phenyl ring might lead to a significant increase in potency, suggesting a key halogen bonding interaction with the target protein. Conversely, the addition of a bulky substituent might abolish activity, indicating a steric clash within the binding site.

The following interactive data table illustrates a hypothetical SAR study based on the principles described, showcasing how systematic modifications to the core scaffold can influence biological activity.

Compound IDR1 (N-substitution)R2 (Phenyl Substitution)Biological Activity (IC50, nM)
1a-H2-Cl, 4-Me500
1b-CH32-Cl, 4-Me250
1c-C(O)CH32-Cl, 4-Me750
1d-H2-F, 4-Me400
1e-H2-Cl, 4-CF3150
1f-CH32-Cl, 4-CF375

The insights gained from such SAR studies are invaluable for the iterative process of drug discovery and chemical probe development. They provide a rational basis for the design of next-generation compounds with improved therapeutic potential. The use of this compound as a chiral building block allows for the exploration of chemical space in a stereochemically defined manner, which is often critical for achieving high affinity and selectivity for biological targets.

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